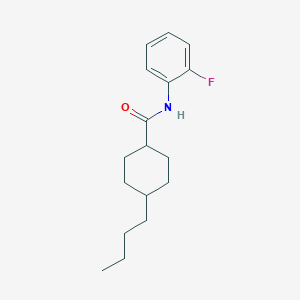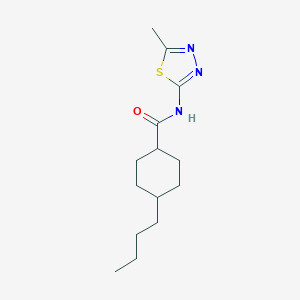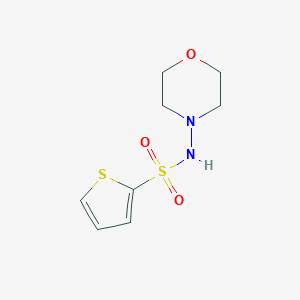
N-morpholin-4-ylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-morpholin-4-ylthiophene-2-sulfonamide (NMTS) is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, NMTS has been found to have a different mechanism of action, making it a valuable tool for studying various biological processes.
作用機序
N-morpholin-4-ylthiophene-2-sulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, which is an essential step in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-morpholin-4-ylthiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the synthesis of inflammatory mediators.
実験室実験の利点と制限
One of the main advantages of using N-morpholin-4-ylthiophene-2-sulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the role of this enzyme in various physiological processes without interfering with other metabolic pathways. However, one of the limitations of using N-morpholin-4-ylthiophene-2-sulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This can make it difficult to achieve complete inhibition of the enzyme in some experiments.
将来の方向性
There are several future directions for the use of N-morpholin-4-ylthiophene-2-sulfonamide in scientific research. One potential application is in the study of the role of carbonic anhydrase in cancer progression. N-morpholin-4-ylthiophene-2-sulfonamide has been found to inhibit the growth of cancer cells, and further research could elucidate the mechanisms underlying this effect. Another potential application is in the development of new anti-inflammatory drugs. N-morpholin-4-ylthiophene-2-sulfonamide has been found to have anti-inflammatory effects, and further research could lead to the development of more potent and specific inhibitors of cyclooxygenase-2. Overall, N-morpholin-4-ylthiophene-2-sulfonamide is a valuable tool for studying various biological processes, and its potential applications in scientific research are vast.
合成法
N-morpholin-4-ylthiophene-2-sulfonamide can be synthesized through a simple one-step reaction between 4-morpholinothiophene-2-sulfonamide and chlorosulfonic acid. The reaction yields a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
N-morpholin-4-ylthiophene-2-sulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition can be used to study the role of carbonic anhydrase in various physiological processes, such as respiration and acid-base balance.
特性
製品名 |
N-morpholin-4-ylthiophene-2-sulfonamide |
|---|---|
分子式 |
C8H12N2O3S2 |
分子量 |
248.3 g/mol |
IUPAC名 |
N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S2/c11-15(12,8-2-1-7-14-8)9-10-3-5-13-6-4-10/h1-2,7,9H,3-6H2 |
InChIキー |
LLKXYHXUPUZCNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1NS(=O)(=O)C2=CC=CS2 |
正規SMILES |
C1COCCN1NS(=O)(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



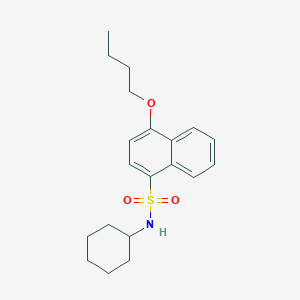
![1-(3,4-Dimethoxyphenyl)-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256364.png)
![2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256369.png)
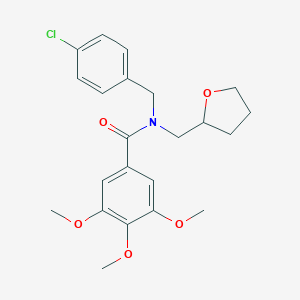
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylamino)ethanol](/img/structure/B256378.png)
![5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256379.png)
![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)
![N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B256392.png)
![9-Chloro-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256397.png)
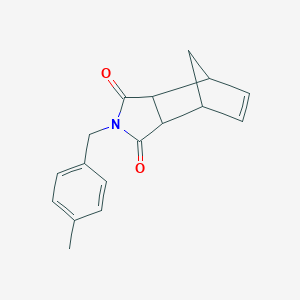
![N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide](/img/structure/B256402.png)
